molecular formula C13H23ClN4OS B10932001 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea

1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea

Cat. No.: B10932001
M. Wt: 318.87 g/mol
InChI Key: PYINWWLVQNTRSC-UHFFFAOYSA-N
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Description

N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom[3][3].

Scientific Research Applications

N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA is unique due to its specific substitution pattern and the presence of both pyrazole and thiourea moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H23ClN4OS

Molecular Weight

318.87 g/mol

IUPAC Name

1-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C13H23ClN4OS/c1-10-12(14)11(2)18(17-10)8-4-6-15-13(20)16-7-5-9-19-3/h4-9H2,1-3H3,(H2,15,16,20)

InChI Key

PYINWWLVQNTRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NCCCOC)C)Cl

Origin of Product

United States

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